molecular formula C11H12Cl2N2S B1452059 [4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]methanamine hydrochloride CAS No. 1209383-22-1

[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]methanamine hydrochloride

Cat. No.: B1452059
CAS No.: 1209383-22-1
M. Wt: 275.2 g/mol
InChI Key: DWOVSNIQLRJCIX-UHFFFAOYSA-N
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Description

[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]methanamine hydrochloride is a useful research compound. Its molecular formula is C11H12Cl2N2S and its molecular weight is 275.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Thiazole Derivatives : Research demonstrates the synthesis of thiazole derivatives, including structures similar to [4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]methanamine hydrochloride, through reactions involving diphenylamine, benzoyl isothiocyanates, and phenacyl bromide. The molecular structures of these derivatives, such as 2-(diphenylamino)-4-phenylthiazol-5-yl methanone, were determined using single-crystal X-ray diffraction methods (Heydari, Shahrekipour, Graiff, & Tahamipour, 2016).

  • Molecular Docking Studies : Another study focused on molecular docking to evaluate the potential of similar compounds in overcoming microbe resistance to pharmaceutical drugs. The study synthesized novel biologically potent heterocyclic compounds with structures analogous to this compound, examining their antimicrobial and anticancer activities (Katariya, Vennapu, & Shah, 2021).

  • Reactivity and Structural Elucidation : The reactivity of compounds structurally related to this compound has been investigated. For instance, the reactivity of 6-(4-chlorophenyl)-3-methyl-5-nitrosoimidazo[2,1-b][1,3]thiazole with hydrochloric acid was studied, with the product's structure established through infrared, NMR, and mass spectra, along with crystal structure determination (Andreani, Billi, Cosimelli, Mugnoli, Rambaldi, & Spinelli, 1997).

Pharmacological and Biological Studies

Properties

IUPAC Name

[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2S.ClH/c1-7-11(14-10(6-13)15-7)8-2-4-9(12)5-3-8;/h2-5H,6,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOVSNIQLRJCIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)CN)C2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]methanamine hydrochloride
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[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]methanamine hydrochloride
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[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]methanamine hydrochloride
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[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]methanamine hydrochloride
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[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]methanamine hydrochloride
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[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.